1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane
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Overview
Description
1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane is a unique bicyclic compound characterized by its saturated structure and the presence of both bromomethyl and methanesulfonyl functional groups. This compound is part of the bicyclo[2.1.1]hexane family, which is known for its rigidity and three-dimensional structure, making it an interesting subject for various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane typically involves a multi-step synthetic route. One common method is the photochemical [2+2] cycloaddition of suitable precursors to form the bicyclic core. This is followed by functional group modifications to introduce the bromomethyl and methanesulfonyl groups. The reaction conditions often involve the use of ultraviolet light to drive the cycloaddition and various reagents to achieve the desired functionalization .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing the photochemical cycloaddition process for larger batches and ensuring the efficient introduction of functional groups. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The methanesulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Cycloaddition Reactions: The bicyclic structure can participate in further cycloaddition reactions, expanding the molecular framework.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used to oxidize the methanesulfonyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield azides, nitriles, or amines, while oxidation of the methanesulfonyl group can produce sulfonic acids .
Scientific Research Applications
1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules in specific ways, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential as a drug candidate is being explored, particularly for its ability to modulate biological pathways and its stability in biological systems.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The methanesulfonyl group can participate in redox reactions, altering the local chemical environment and affecting biological pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Disubstituted Bicyclo[2.1.1]hexanes: These compounds share the bicyclic core but differ in the nature and position of the substituents.
Bicyclo[1.1.1]pentanes: These compounds have a similar rigid structure but with a different ring system.
Bicyclo[3.1.0]hexanes: These compounds have a larger ring system and different chemical properties.
Uniqueness
1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane is unique due to its specific combination of functional groups and its rigid bicyclic structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H11BrO3S |
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Molecular Weight |
255.13 g/mol |
IUPAC Name |
1-(bromomethyl)-4-methylsulfonyl-2-oxabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C7H11BrO3S/c1-12(9,10)7-2-6(3-7,4-8)11-5-7/h2-5H2,1H3 |
InChI Key |
XRRFUKNPJMLOAF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C12CC(C1)(OC2)CBr |
Origin of Product |
United States |
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